Target-Specific Potency: APN Inhibition IC50 of 4-[(4-Nitrobenzoyl)amino]benzoic acid vs. HDAC1/2 Inhibition
4-[(4-Nitrobenzoyl)amino]benzoic acid exhibits potent and selective inhibition of Aminopeptidase N (APN) from porcine kidney microsomes, with an IC50 of 70 nM [1]. In contrast, its activity against histone deacetylases HDAC1 and HDAC2 from human HeLa cell nuclear extracts is negligible, with an IC50 greater than 100,000 nM (or >100 μM), representing a selectivity window of over 1,400-fold [1]. This differential activity profile is a key differentiating factor for this specific compound.
| Evidence Dimension | Enzyme Inhibition Potency (IC50) and Selectivity |
|---|---|
| Target Compound Data | IC50: 70 nM for APN; IC50 > 100,000 nM for HDAC1/HDAC2 |
| Comparator Or Baseline | APN vs. HDAC1/HDAC2 in the same study |
| Quantified Difference | >1,428-fold selectivity for APN over HDAC1/2 |
| Conditions | APN: Porcine kidney microsomes, 5 min preincubation, 30 min assay with L-leu-p-nitroanilide substrate. HDAC1/2: Human HeLa cell nuclear extract, 5 min preincubation, 30 min assay with Boc-Lys(acetyl)-AMC substrate. |
Why This Matters
This selectivity profile demonstrates that the compound is not a promiscuous enzyme inhibitor, reducing the likelihood of confounding off-target effects in cellular assays focused on APN-related pathways.
- [1] BindingDB. BDBM50144946 (CHEMBL3763918). Affinity Data for APN (IC50: 70 nM) and HDAC1/2 (IC50 > 1.00E+5 nM). View Source
